

Technical Whitepaper: (Rac)-Taltobulin Intermediate-1

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Compound of Interest

Compound Name: (Rac)-Taltobulin intermediate-1

Cat. No.: B3117889

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Abstract

This document provides a detailed technical overview of **(Rac)-Taltobulin intermediate-1**, a key building block in the synthesis of the potent anti-mitotic agent, Taltobulin. The CAS Number for this intermediate is 676487-35-7, and its chemical name is (\pm) -2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid. This guide outlines the synthetic pathway, experimental protocols, and relevant chemical data for this compound, serving as a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction

Taltobulin (formerly HTI-286) is a synthetic analog of the natural product hemiasterlin and exhibits potent tubulin polymerization inhibitory activity. Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The synthesis of Taltobulin relies on the strategic assembly of key fragments, one of which is **(Rac)-Taltobulin intermediate-1**. This N-Boc-N-methyl- β,β -dimethylphenylalanine derivative provides the core structure for one of the amino acid residues in the final tripeptide-like structure of Taltobulin. The stereochemistry of this intermediate is crucial for the biological activity of the final compound, although the racemic form is a common precursor in some synthetic routes.

Physicochemical Data

A summary of the key quantitative data for **(Rac)-Taltobulin intermediate-1** is presented in the table below.

Property	Value
CAS Number	676487-35-7
Molecular Formula	C ₁₇ H ₂₅ NO ₄
Molecular Weight	307.39 g/mol
IUPAC Name	(±)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Synthesis and Experimental Protocols

The synthesis of **(Rac)-Taltobulin intermediate-1** can be achieved through a multi-step process, as described in the patent literature for the preparation of Taltobulin and its intermediates. The general synthetic approach involves the formation of a substituted butanoic acid followed by amination, N-methylation, and protection.

Synthesis of 3-Methyl-3-phenylbutanoic Acid

This initial step involves a Friedel-Crafts-type reaction.

- Reactants: 3,3-dimethylacrylic acid and benzene.
- Catalyst: Aluminum chloride (AlCl₃).
- Procedure: 3,3-dimethylacrylic acid is reacted with excess benzene in the presence of aluminum chloride. The reaction mixture is typically stirred at an elevated temperature to drive the reaction to completion. Following the reaction, an aqueous workup is performed to quench the catalyst and isolate the product.

- Purification: The crude product can be purified by crystallization or column chromatography.

Synthesis of (±)-2-Amino-3-methyl-3-phenylbutanoic Acid

The introduction of the amino group at the α -position can be achieved through various methods, such as α -bromination followed by amination.

- Step 3.2.1: α -Bromination: 3-Methyl-3-phenylbutanoic acid is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide.
- Step 3.2.2: Amination: The resulting α -bromo acid is then reacted with an ammonia source, such as aqueous ammonia or ammonium hydroxide, to displace the bromide and form the racemic amino acid.

N-Methylation and Boc Protection

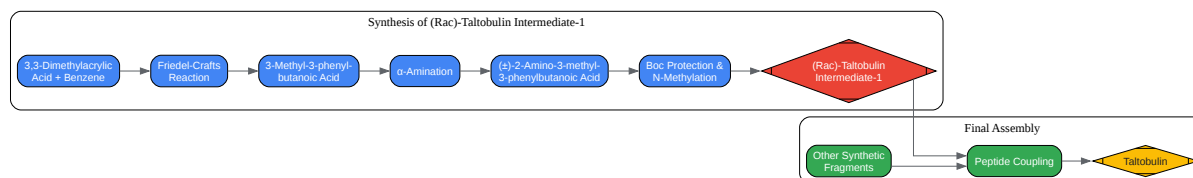
The final steps involve the protection of the amino group and subsequent methylation.

- Step 3.3.1: Boc Protection: The racemic amino acid is reacted with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base, such as sodium bicarbonate or triethylamine, to yield (±)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenylbutanoic acid.
- Step 3.3.2: N-Methylation: The Boc-protected amino acid is then methylated on the nitrogen atom. This can be achieved by treatment with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Note: The detailed experimental conditions, including reaction times, temperatures, and specific quantities of reagents, are proprietary and can be found within relevant patent literature, such as patent application US20050288486A1. Researchers should consult these resources for precise protocols.

Logical Workflow of Taltobulin Synthesis

The following diagram illustrates the logical flow of the synthesis of Taltobulin, highlighting the role of **(Rac)-Taltobulin intermediate-1**.

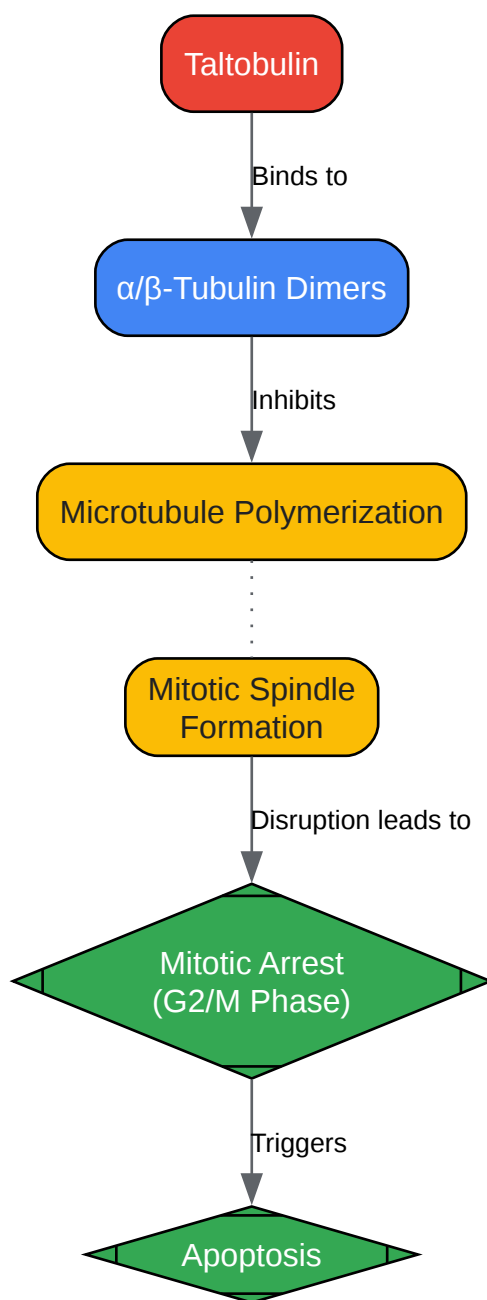


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Caption: Logical workflow for the synthesis of Taltobulin.

Mechanism of Action of Taltobulin (Signaling Pathway Context)

While **(Rac)-Taltobulin intermediate-1** is a synthetic precursor and does not have inherent biological activity in the context of tubulin inhibition, its incorporation into the final Taltobulin molecule is critical. Taltobulin exerts its potent cytotoxic effects by interfering with the cell cycle. The diagram below illustrates the simplified signaling pathway affected by Taltobulin.



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Caption: Simplified mechanism of action of Taltobulin.

Conclusion

(Rac)-Taltobulin intermediate-1 is a fundamentally important molecule for the chemical synthesis of Taltobulin. The synthetic route, while involving several steps, utilizes established organic chemistry reactions. Understanding the synthesis and properties of this intermediate is

crucial for the development and large-scale production of Taltobulin and related anti-cancer agents. This guide provides a foundational understanding for researchers and professionals in the field, encouraging further investigation into the optimization of its synthesis and its application in the development of novel therapeutics.

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